4-(Triethylsilyl)pyridin-3-ol

Description

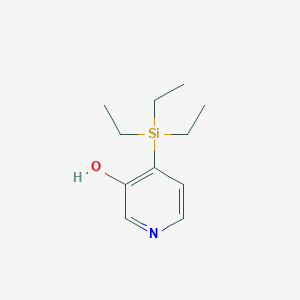

4-(Triethylsilyl)pyridin-3-ol is a pyridine derivative featuring a triethylsilyl group (-Si(CH₂CH₃)₃) at the 4-position and a hydroxyl group (-OH) at the 3-position of the pyridine ring. This compound combines the aromaticity of pyridine with the steric bulk and lipophilicity of the triethylsilyl substituent. Silyl groups are known to modulate electronic effects, solubility, and steric hindrance, making this compound relevant in materials science, medicinal chemistry, and catalysis .

Properties

Molecular Formula |

C11H19NOSi |

|---|---|

Molecular Weight |

209.36 g/mol |

IUPAC Name |

4-triethylsilylpyridin-3-ol |

InChI |

InChI=1S/C11H19NOSi/c1-4-14(5-2,6-3)11-7-8-12-9-10(11)13/h7-9,13H,4-6H2,1-3H3 |

InChI Key |

BQKRRQSDDQMCJY-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=NC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triethylsilyl)pyridin-3-ol typically involves the protection of the hydroxyl group of pyridin-3-ol with a triethylsilyl group. One common method involves the reaction of pyridin-3-ol with triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Triethylsilyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one, while substitution of the triethylsilyl group can yield various substituted pyridines .

Scientific Research Applications

4-(Triethylsilyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Triethylsilyl)pyridin-3-ol involves its interaction with specific molecular targets. The triethylsilyl group acts as a protecting group, allowing the hydroxyl group to participate in various chemical reactions without interference. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs with Silyl Substituents

3-((Trimethylsilyl)ethynyl)pyridin-4-ol (CAS 1171920-09-4)

- Structure : Trimethylsilyl (TMS) group attached via an ethynyl linker at the 4-position of pyridin-4-ol.

- Molecular Formula: C₁₀H₁₃NOSi (M.W. 191.30) .

- Comparison: Substituent Effects: The ethynyl linker introduces conjugation, altering electronic properties compared to the direct triethylsilyl substitution in 4-(Triethylsilyl)pyridin-3-ol. Synthetic Routes: Likely synthesized via Sonogashira coupling, whereas this compound might require direct silylation of pyridin-3-ol derivatives.

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine

- Structure : Trimethylsilyl-ethynyl group at the 3-position of 4-chloropyridine.

- Comparison :

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

- Structure : TMS-ethynyl group at the 2-position of pyridin-3-ol.

- Comparison :

Pyridin-3-ol Derivatives with Non-Silyl Substituents

4-[(E)-(1H-indazol-1-ylimino)methyl]pyridin-3-ol (7b)

- Properties :

- Comparison: The indazol-imino substituent introduces planar aromaticity and hydrogen-bonding capacity, contrasting with the non-conjugated triethylsilyl group. This results in higher melting points (186°C vs. likely lower for the silyl analog due to reduced crystallinity).

2-Fluoro-5-(trifluoromethyl)pyridin-3-ol

- Properties: Molecular Formula: C₆H₃F₄NO. Electronic Effects: Fluorine and trifluoromethyl groups are strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the electron-donating triethylsilyl substituent .

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

- Structure : Substituted phenyl group at the 5-position.

- Comparison :

Physical and Spectral Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.